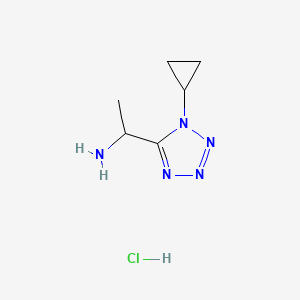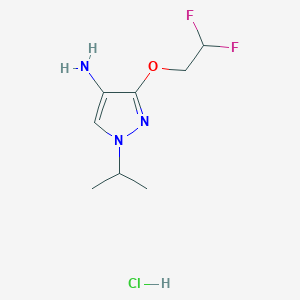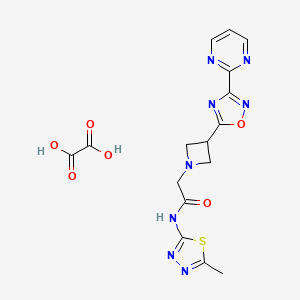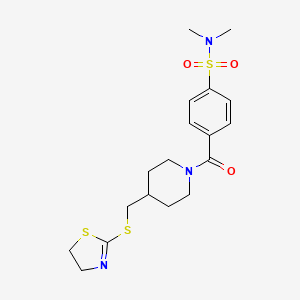![molecular formula C22H12F8N4O2 B2482844 2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866136-99-4](/img/structure/B2482844.png)
2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves complex reactions where precursor molecules undergo ring closure and functionalization to achieve the desired structure. Such processes often involve condensation reactions, cyclization, and the introduction of fluorinated groups to impart specific physical and chemical properties to the compound. For example, the synthesis of similar compounds has been demonstrated through reactions involving amino pyrazole derivatives and activated carbonyl groups, achieving good yields under specific conditions (Ghaedi et al., 2015) (Ghaedi et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by the presence of pyrazole and pyridine rings, which are essential for their biological activity and physicochemical properties. Spectral analysis, including NMR and IR spectroscopy, provides insights into the molecular structure, confirming the presence of specific functional groups and the overall structural integrity of the compound. Quantum chemical calculations can also offer detailed information on molecular conformations, electronic structure, and reactivity (Halim & Ibrahim, 2022) (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Pyrazolo[3,4-b]pyridine derivatives have been synthesized through various methods, emphasizing the versatility and reactivity of this heterocyclic framework. For instance, the synthesis of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and ethyl pyruvate, with structural elucidation performed using spectroscopic techniques (Maqbool et al., 2013). This showcases the synthetic accessibility of these compounds and their potential for further functionalization.
Antimicrobial Activity
Some pyrazolo[3,4-b]pyridine derivatives exhibit notable antimicrobial activity. The design, synthesis, and evaluation of new pyrazolo[3,4-d]pyrimidines for antimicrobial properties have highlighted certain compounds as active against bacterial and fungal pathogens, showcasing their potential as lead compounds for the development of new antimicrobial agents (Abdel-Gawad et al., 2003).
Structural and Vibrational Spectra Studies
Theoretical and experimental investigations into the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives provide insights into their molecular conformations and the effects of substituents on their physical properties. Such studies are crucial for understanding the fundamental aspects of these compounds and their potential interactions in biological systems (Bahgat et al., 2009).
Antibacterial Screening
The evaluation of pyrazolo[3,4-b]pyridine derivatives for antibacterial activities has identified several compounds with significant efficacy. This suggests their potential application in addressing antibiotic resistance and the development of new antibacterial agents (Maqbool et al., 2014).
Molecular Conformations and Hydrogen Bonding
Investigations into the molecular conformations and hydrogen bonding patterns of pyrazolo[3,4-c]pyridine derivatives reveal the structural diversity and the potential for forming stable crystal structures, which is important for the development of solid-state materials and pharmaceutical formulations (Sagar et al., 2017).
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1-methyl-4-[[3-(trifluoromethyl)phenyl]methylamino]pyrazolo[3,4-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F8N4O2/c1-34-20-11(8-33-34)18(31-6-9-3-2-4-10(5-9)22(28,29)30)12(7-32-20)21(35)36-19-16(26)14(24)13(23)15(25)17(19)27/h2-5,7-8H,6H2,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNGEVGWOXACJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)NCC3=CC(=CC=C3)C(F)(F)F)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(4-Fluorophenyl)sulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2482774.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2482775.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2482776.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine](/img/structure/B2482778.png)

![{6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2482784.png)